molecular formula C19H28N2O6 B12067421 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B12067421
M. Wt: 380.4 g/mol
InChI Key: DWYSRIJWRASDRW-UHFFFAOYSA-N
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Description

Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of amino acids. The process begins with the amino acid L-lysine, which undergoes a series of protection and esterification steps. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate, while the tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate. The final esterification step involves methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Free amino acid and methanol.

    Substitution: Substituted esters or amides.

    Deprotection: Free amine and corresponding by-products (benzyl alcohol, tert-butanol).

Scientific Research Applications

Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid derivative, it is crucial in the stepwise synthesis of peptides.

    Medicinal Chemistry: Used in the development of peptide-based drugs and prodrugs.

    Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.

    Material Science: Utilized in the synthesis of peptide-based materials and hydrogels.

Mechanism of Action

The compound’s mechanism of action is primarily related to its role as a protected amino acid. The protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino acid can participate in peptide bond formation, contributing to the overall structure and function of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
  • Methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate

Uniqueness

Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for selective deprotection and functionalization, making it highly versatile in synthetic applications. Compared to similar compounds, it offers greater flexibility in multi-step synthesis and the ability to introduce multiple functional groups .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-15(16(22)25-4)11-8-12-20-17(23)26-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYSRIJWRASDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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